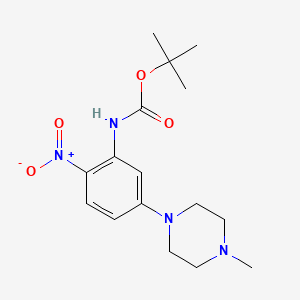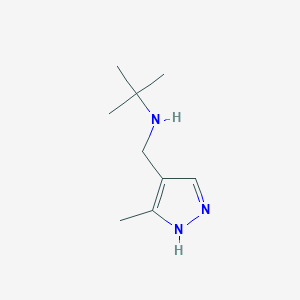
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a chlorophenyl group, and a carboxylic acid group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids.
Substitution: The presence of the acetamido and chlorophenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as CuO and I2, and bases like pyridine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the thiophene ring play crucial roles in stabilizing radical adducts and facilitating reactions on the furan ring . These interactions can influence various biological and chemical processes, making the compound valuable for research and development.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Acetamido-5-acetylfuran: Another compound with an acetamido group and a furan ring.
Uniqueness
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and potential applications. The presence of the chlorophenyl group adds to its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C13H10ClNO3S |
|---|---|
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
3-acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Clave InChI |
GSLLPILMNBBSKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
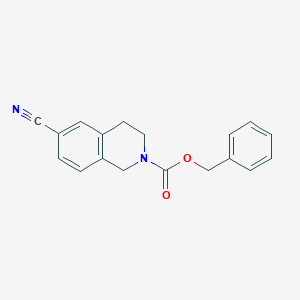


![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
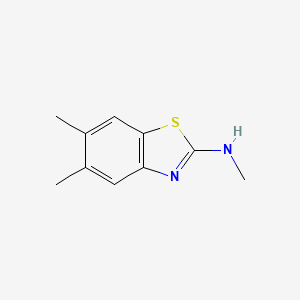
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
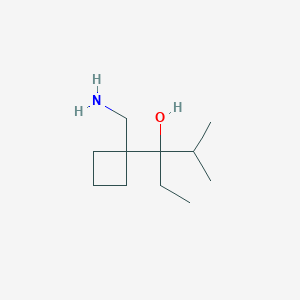


![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
